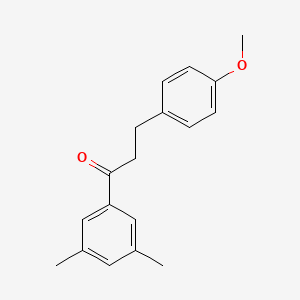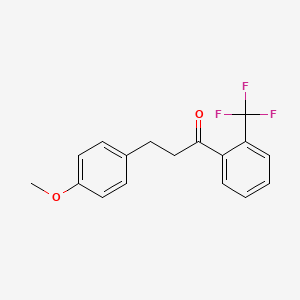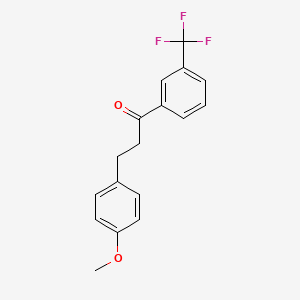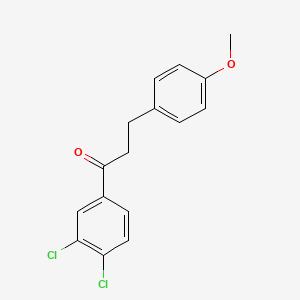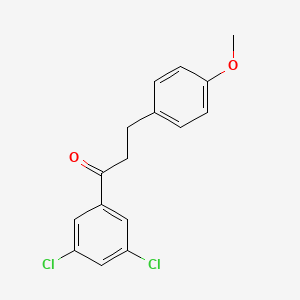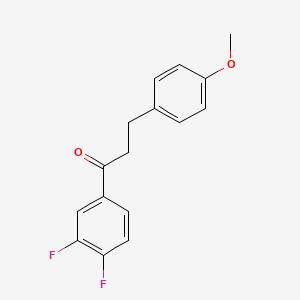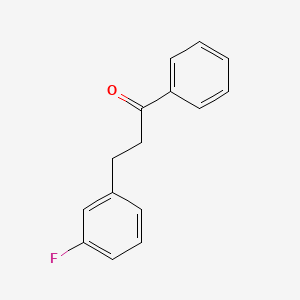
3-(3-Fluorophenyl)propiophenone
Vue d'ensemble
Description
3-(3-Fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H13FO . It has a molecular weight of 228.26 g/mol. It is used in the synthesis of other compounds.
Molecular Structure Analysis
The InChI code for this compound is1S/C15H12F2O/c16-13-7-5-12 (6-8-13)15 (18)9-4-11-2-1-3-14 (17)10-11/h1-3,5-8,10H,4,9H2 . This code provides a detailed description of the molecule’s structure.
Applications De Recherche Scientifique
Research Applications
Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to 3-(3-Fluorophenyl)propiophenone, has been used as a fluorophoric platform for developing chemosensors for various analytes. These chemosensors exhibit high selectivity and sensitivity, marking their importance in the detection of metal ions, anions, neutral molecules, and pH regions (Roy, 2021).
Molecular Imaging : The use of fluorophores, including those structurally similar to this compound, has been essential in cancer diagnosis and molecular imaging. However, the toxicity of these compounds needs careful consideration before clinical application, as highlighted in a literature review of the toxicity of various widely used fluorophores (Alford et al., 2009).
Environmental Impact Studies : The research on benzophenone-3, a compound related to this compound, has raised concerns regarding its environmental impact, particularly on aquatic ecosystems, due to its widespread use in consumer products and subsequent release into water bodies. The studies emphasize the need for further research on the environmental monitoring and potential long-term consequences in aquatic ecosystems (Kim & Choi, 2014).
Radiative Decay Engineering : The concept of radiative decay engineering (RDE) involves modifying the emission of fluorophores by altering their radiative decay rates. This technique opens new opportunities in fluorescence, such as enhancing the emission of low quantum yield chromophores and increasing the quantum yields. The potential applications of RDE in medical testing and biotechnology are substantial, offering new directions for research and development (Lakowicz, 2001).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
- Unfortunately, specific pathways affected by 3-(3-Fluorophenyl)propiophenone remain undisclosed. However, indole derivatives, in general, exhibit diverse biological activities, including antiviral, anti-inflammatory, and antioxidant effects .
Action Environment
Its potential therapeutic applications await exploration, and understanding its precise targets and pathways will enhance its clinical relevance
Analyse Biochimique
Biochemical Properties
3-(3-Fluorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other cellular components . Additionally, this compound can bind to certain receptors, influencing their activity and leading to various biochemical effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters . This inhibition can result in altered levels of neurotransmitters, affecting neuronal function and behavior. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical effects. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies in vivo have indicated that repeated administration of this compound can lead to cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis. Threshold effects have also been noted, where a certain dosage level is required to elicit significant biochemical changes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, such as the ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSAIGQAWVQVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644508 | |
| Record name | 3-(3-Fluorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-63-1 | |
| Record name | 3-(3-Fluorophenyl)-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






